Cas no 52918-29-3 (1-Naphthalenesulfonicacid, 8-[(methylphenyl)amino]-)

1-Naphthalenesulfonicacid, 8-[(methylphenyl)amino]- structure
52918-29-3 structure
Product Name:1-Naphthalenesulfonicacid, 8-[(methylphenyl)amino]-
Numero CAS:52918-29-3
MF:C17H15NO3S
MW:313.370903253555
CID:369926
PubChem ID:67216
Update Time:2025-04-19

1-Naphthalenesulfonicacid, 8-[(methylphenyl)amino]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Naphthalenesulfonicacid, 8-[(methylphenyl)amino]-
    • 8-[(methylphenyl)amino]naphthalene-1-sulphonic acid
    • 1-Naphthalenesulfonic acid, 8-((methylphenyl)amino)-
    • 8-((Methylphenyl)amino)naphthalene-1-sulphonic acid
    • 8-[(2-methylphenyl)amino]naphthalene-1-sulfonic acid
    • 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-
    • SCHEMBL6214268
    • 1-Naphthalenesulfonic acid, 8-((4-methylphenyl)amino)-
    • 8-p-Toluidinonaphthalene-1-sulphonic acid
    • NSC 11233
    • 1-Naphthalenesulphonic acid, 8-p-toluidino-
    • 8-[(4-Methylphenyl)amino]-1-naphthalenesulfonic acid
    • AKOS005447071
    • UNII-8VJY82EG9X
    • 8-(4-methylanilino)naphthalene-1-sulfonic acid
    • 8VJY82EG9X
    • 1-Naphthalenesulfonic acid, 8-[(methylphenyl)amino]-
    • 8-P-Tpluidinonaphthalene-1-Sulfonic Acid
    • 6271-10-9
    • NSC11233
    • Tolyl Peri acid
    • NSC-37181
    • NS00024079
    • EINECS 204-968-7
    • 1-Naphthalenesulfonic acid, 8-p-toluidino-
    • 8-p-Toluidinonaphthalene-1-sulfonic acid
    • NSC-11233
    • EINECS 258-255-0
    • 8-p-Toluidino-1-naphthalenesulfonic acid
    • 52918-29-3
    • 8-((4-Methylphenyl)amino)-1-naphthalenesulfonic acid
    • 1-p-toluidino-8-naphthalenesulfonic acid
    • NSC37181
    • 1-Naphthalenesulphonic acid, 8-((4-methylphenyl)amino)-
    • 129-90-8
    • 8-(4-toluidino)-1-naphthalenesulfonic acid
    • DTXSID1059606
    • Inchi: 1S/C17H15NO3S/c1-12-8-10-14(11-9-12)18-15-6-2-4-13-5-3-7-16(17(13)15)22(19,20)21/h2-11,18H,1H3,(H,19,20,21)
    • Chiave InChI: FDXOYIGOUGEQBC-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC=C2C=CC=C(C2=1)NC1C=CC(C)=CC=1)(=O)(=O)O

Proprietà calcolate

  • Massa esatta: 313.07735
  • Massa monoisotopica: 313.077264
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 3
  • Complessità: 465
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 74.8
  • XLogP3: 3.8

Proprietà sperimentali

  • Densità: 1.37
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.693
  • PSA: 66.4
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD